molecular formula C8H16O B1236349 (Z)-2-Octen-1-ol CAS No. 26001-58-1

(Z)-2-Octen-1-ol

Cat. No.: B1236349
CAS No.: 26001-58-1
M. Wt: 128.21 g/mol
InChI Key: AYQPVPFZWIQERS-SREVYHEPSA-N
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Description

(Z)-2-Octen-1-ol: is an organic compound with the molecular formula C8H16O . It is a type of unsaturated alcohol, specifically an alkenol, characterized by the presence of a double bond in the “Z” (cis) configuration. This compound is known for its pleasant, fatty odor and is often used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroformylation of 1-Octene: One common method involves the hydroformylation of 1-octene to produce 2-octenal, which is then hydrogenated to yield (Z)-2-Octen-1-ol. The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen.

    Reduction of 2-Octenal: Another method involves the selective reduction of 2-octenal using a suitable reducing agent like sodium borohydride or catalytic hydrogenation.

Industrial Production Methods: Industrial production often employs the hydroformylation route due to its efficiency and scalability. The process involves:

    Catalyst Preparation: Rhodium-based catalysts are prepared and activated.

    Reaction Setup: 1-Octene is introduced into a reactor with the catalyst under high pressure of CO and H2.

    Product Isolation: The resulting 2-octenal is then hydrogenated to produce this compound, which is purified through distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-2-Octen-1-ol can be oxidized to form 2-octenoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 2-octanol using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 2-Octenoic acid.

    Reduction: 2-Octanol.

    Substitution: 2-Octenyl chloride.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (Z)-2-Octen-1-ol is used as an intermediate in the synthesis of various complex organic molecules.

Biology:

    Pheromone Research: It is studied for its role in insect pheromones and its potential use in pest control.

Medicine:

    Drug Development: Research is ongoing into its potential therapeutic properties and its use as a building block in drug synthesis.

Industry:

    Fragrance and Flavor: Widely used in the formulation of perfumes and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (Z)-2-Octen-1-ol in biological systems involves its interaction with olfactory receptors, which are G-protein coupled receptors. Upon binding to these receptors, it triggers a signal transduction pathway that results in the perception of smell. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond, which can participate in various organic reactions.

Comparison with Similar Compounds

    (E)-2-Octen-1-ol: The trans isomer of 2-Octen-1-ol, which has different physical and chemical properties due to the different spatial arrangement of atoms.

    2-Octanol: The saturated alcohol counterpart, which lacks the double bond and thus has different reactivity.

    1-Octen-3-ol: Another unsaturated alcohol with the double bond and hydroxyl group in different positions, leading to different chemical behavior.

Uniqueness:

    Odor Profile: (Z)-2-Octen-1-ol has a unique fatty odor that is distinct from its isomers and other similar compounds.

    Reactivity: The presence of the “Z” configuration double bond gives it unique reactivity patterns in organic synthesis.

Properties

IUPAC Name

(Z)-oct-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3/b7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQPVPFZWIQERS-SREVYHEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020805
Record name cis-2-Octen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; sweet floral aroma
Record name (E)-2-Octen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name cis-2-Octenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

88.00 °C. @ 11.00 mm Hg
Record name (E)-2-Octen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name cis-2-Octenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.847-0.853 (20º)
Record name cis-2-Octenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2141/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

26001-58-1, 18409-17-1
Record name 2-Octen-1-ol, (2Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026001581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-2-Octen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-OCTEN-1-OL, (2Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1Z48774TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (E)-2-Octen-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A hexane solution of n-butyllithium (2.1 mmol) was cooled at 0° C. under the argon atmosphere. A hexane solution of n-butanol (75.9 mg; 1.0 mmol) was added dropwise thereto and stirred. To the resulting solution, there was further added dropwise a hexane solution of 3,4-epoxy-butene-1 (70.0 mg; 1 mmol), and after the addition was completed, the resulting mixture was cooled at 0° C. for 1 hour and at room temperature for 30 minutes, followed by the usual work up. Removal of the solvent and distillation of the residue gave 63 mg of 2-octen-1-ol (yield, 49%). After acetylation of the thus obtained product, gas chromatographic analysis (PEG 20M, 4 m) was effected at a temperature of 130° C. The retention times of Z-isomer and E-isomer were respectively 13.7 minutes and 14.7 minutes, and the Z/E ratio was 89.1/10.9.
Quantity
70 mg
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2.1 mmol
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2-octen-1-ol
Yield
49%

Synthesis routes and methods II

Procedure details

A solution of 258 mg of TMEDA in 1 ml of hexane was cooled to 0° C., and a hexane solution of n-butyllithium (1.1 mmol) was added dropwise thereto under a nitrogen atmosphere and stirred at 0° C. To the resultant mixture, there was added dropwise 1 ml of a hexane solution of 3,4-epoxy-butene-1 (1 mol/liter). After completion of the addition, the resultant mixture was stirred at 0° C. for 1 hour and at room temperature for 30 minutes, followed by the usual work up. After removal of the solvent, the residue was distilled to give 41 mg of 2-octen-1-ol as a colorless oily product (yield, 32%). After acetylation of the thus obtained product, gas chromatographic analysis (PEG 20M, 45 m) was effected at a temperature of 130° C. The Z/E ratio was 76.8/23.2.
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Quantity
258 mg
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1 mL
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1.1 mmol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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